molecular formula C15H26O2 B1261116 Ent-4Beta,10Alpha-Dihydroxyaromadendrane

Ent-4Beta,10Alpha-Dihydroxyaromadendrane

Cat. No.: B1261116
M. Wt: 238.37 g/mol
InChI Key: DWNPMJOWAWGIMM-KPRRGPHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-4beta,10alpha-dihydroxyaromadendrane is a sesquiterpenoid. It has a role as a metabolite.

Scientific Research Applications

Chemical Constituents and Chemosystematics

Ent-4Beta,10Alpha-Dihydroxyaromadendrane has been identified as one of the chemical constituents isolated from the Malagasy liverwort, Bazzania madagassa. The isolation and identification of this compound, along with other cyclomyltaylanoids, contribute to the chemosystematic understanding of Bazzania madagassa, offering insights into the chemical diversity and potential biological activities of compounds found in this liverwort species (Harinantenaina et al., 2006).

Potential Biological Activities

Although the specific biological activities of this compound are not explicitly reported in the literature, the compound's presence in the chemical profile of Bazzania madagassa suggests that it may contribute to the overall biological effects of the liverwort extracts. Further research is needed to isolate and test this compound specifically to determine its individual biological activities and potential applications in scientific research.

Structural Analysis and Comparison

The structural elucidation of this compound, alongside other compounds, was achieved through comprehensive one- and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with data reported in the literature. This meticulous structural analysis contributes to the broader understanding of chemical structures within this class of compounds and aids in the exploration of their chemical properties and potential applications (Harinantenaina et al., 2006).

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1aS,4S,4aS,7R,7aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol

InChI

InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m0/s1

InChI Key

DWNPMJOWAWGIMM-KPRRGPHJSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@H](C2(C)C)[C@@H]3[C@@H]1CC[C@@]3(C)O)O

Canonical SMILES

CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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